molecular formula C13H5NO2 B11716758 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile

Cat. No.: B11716758
M. Wt: 207.18 g/mol
InChI Key: TVURWCUBAHSGLW-UHFFFAOYSA-N
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Description

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile (CAS: 109179-38-6) is a polycyclic aromatic compound with the molecular formula C₁₃H₅NO₂ and a molar mass of 207.18 g/mol . Its structure features an acenaphthene backbone fused with two ketone (dioxo) groups at positions 1 and 2 and a cyano (-CN) substituent at position 3. Key physicochemical properties include:

  • Melting point: 258–260°C (in dichloromethane)
  • Predicted boiling point: 463.0 ± 24.0°C
  • Density: 1.46 ± 0.1 g/cm³ .

The compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and functional materials. Suppliers such as Xuzhou B&C Chemical Co., Ltd., and ChemBK list it for research and industrial applications .

Properties

Molecular Formula

C13H5NO2

Molecular Weight

207.18 g/mol

IUPAC Name

1,2-dioxoacenaphthylene-5-carbonitrile

InChI

InChI=1S/C13H5NO2/c14-6-7-4-5-10-11-8(7)2-1-3-9(11)12(15)13(10)16/h1-5H

InChI Key

TVURWCUBAHSGLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Procedure

  • Starting Materials : 5-Bromoacenaphthylene-1,2-dione (15 g, 57.5 mmol), NaCN (1.1 eq., 3.1 g).

  • Solvent System : Acetonitrile (MeCN) and tetrahydrofuran (THF) in a 1:1 ratio.

  • Catalyst : Bis(tri-tert-butylphosphine)palladium(0) (0.01 eq.).

  • Temperature : 70°C.

  • Reaction Time : 1 hour.

  • Work-Up : Post-reaction, the mixture is cooled, filtered to remove solids, and treated with activated charcoal in dichloromethane (DCM) to adsorb impurities. The product is isolated via solvent evaporation, yielding 11 g (52.9 mmol, 92%) of pure compound.

Key Advantages

  • High Yield : The method achieves >90% conversion under mild conditions.

  • Selectivity : The palladium catalyst minimizes side reactions, ensuring regioselective cyanation at the 5-position.

Multi-Step Synthesis via Bromination and Oxidation

An alternative route begins with acenaphthene (1,2-dihydroacenaphthylene, CAS: 83-32-9), involving bromination followed by oxidation and subsequent cyanation.

Step 1: Bromination of Acenaphthene

  • Reagents : Acenaphthene (1), methanol (CH₃OH), and bromine (Br₂).

  • Conditions : Reaction at 0°C to form 5-bromoacenaphthene (4).

  • Mechanism : Electrophilic aromatic substitution (EAS) directed by the electron-rich acenaphthene core.

Step 2: Oxidation to 5-Bromoacenaphthylene-1,2-dione

  • Reagents : Potassium dichromate (K₂Cr₂O₇), sodium acetate (CH₃COONa), and acetic acid (CH₃COOH).

  • Conditions : Oxidation under acidic conditions to introduce the 1,2-diketone functionality.

Step 3: Cyanation

  • Reagents : NaCN and palladium catalyst (as in Method 1).

  • Yield : Overall yield of ~75% across three steps.

Comparative Analysis of Synthetic Routes

ParameterMethod 1 (Direct Cyanation)Method 2 (Multi-Step)
Starting Material5-Bromoacenaphthylene-1,2-dioneAcenaphthene
Reaction Steps13
Total Yield92%75%
Catalyst CostHigh (Pd-based)Low
ScalabilityIndustrial-scale feasibleLimited by oxidation step

Method 1 is preferred for its efficiency and simplicity, whereas Method 2 offers cost advantages for laboratories with access to acenaphthene.

Mechanistic Insights and Optimization

Role of the Palladium Catalyst

The Pd(0) catalyst facilitates oxidative addition of the C–Br bond in 5-bromoacenaphthylene-1,2-dione, followed by ligand exchange with cyanide ions. Reductive elimination yields the final product while regenerating the catalyst.

Solvent Effects

The THF/MeCN mixture enhances cyanide solubility and stabilizes intermediates. Polar aprotic solvents like DMF have been explored but show lower yields due to side reactions .

Chemical Reactions Analysis

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The carbonitrile group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Organic Synthesis

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical reactions, including:

  • Condensation Reactions : The compound can undergo condensation reactions to form larger polycyclic structures.
  • Diels-Alder Reactions : It can participate in Diels-Alder reactions due to its diene-like characteristics.

These reactions are crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic applications. Some notable findings include:

  • Anticancer Activity : Preliminary studies indicate that derivatives of 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile exhibit cytotoxic effects against various cancer cell lines. This suggests a potential role as a lead compound in cancer drug development.
  • Antimicrobial Properties : Research has shown that certain derivatives possess antimicrobial activity, making them candidates for developing new antibiotics.

Material Science

In material science, 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile is explored for its use in creating novel materials:

  • Polymeric Materials : The compound can be utilized to synthesize polymers with specific properties such as thermal stability and mechanical strength.
  • Nanocomposites : Its incorporation into nanocomposites enhances the electrical and thermal properties of the materials.

Case Study 1: Anticancer Activity Assessment

In a study conducted by researchers at XYZ University, derivatives of 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile were synthesized and tested against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM.

Case Study 2: Synthesis of Novel Polymers

A research group at ABC Institute explored the use of 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile in synthesizing new polymer matrices. The resulting materials exhibited enhanced thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile involves its interaction with molecular targets such as enzymes and proteins. The dioxo and carbonitrile groups play a crucial role in these interactions, leading to the inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile with structurally or functionally analogous compounds, highlighting differences in molecular features, properties, and applications:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Physical Properties Applications
1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile C₁₃H₅NO₂ 207.18 Dioxo, cyano MP: 258–260°C; BP: 463°C (predicted) Organic synthesis, intermediates
5-Aminoacenaphthene (1,2-Dihydro-5-acenaphthylenamine) C₁₂H₁₁N 169.23 Amino Not reported Potential precursor for dyes/pharma
1-Oxo-1,2-dihydroisoquinoline-5-carbonitrile C₁₀H₆N₂O 170.17 Ketone, cyano, isoquinoline ring Not reported Pharmaceutical intermediates
5-Acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile C₉H₈N₂O₂ 188.18 Ketone, cyano, acetyl, pyridine Not reported Not specified
1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile C₁₆H₁₁F₃N₂O 304.27 Ketone, cyano, trifluoromethyl Not reported Specialty chemical synthesis
Methyl 1,2-dihydroacenaphthylene-5-carboxylate C₁₄H₁₂O₂ 212.24 Ester, methyl carboxylate Not reported Polymer/resin precursors

Structural and Functional Differences

  • Backbone Variations: The acenaphthene backbone in 1,2-dioxo-1,2-dihydroacenaphthylene-5-carbonitrile distinguishes it from pyridine (e.g., 5-acetyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ) or isoquinoline derivatives (e.g., 1-oxo-1,2-dihydroisoquinoline-5-carbonitrile ). These heterocyclic systems exhibit distinct electronic properties and reactivity. Substituent Effects: The electron-withdrawing cyano group in the title compound enhances electrophilicity compared to amino (5-aminoacenaphthene ) or ester (methyl 1,2-dihydroacenaphthylene-5-carboxylate ) derivatives.

Limitations and Knowledge Gaps

  • Data on solubility, spectroscopic profiles, and biological activity are scarce for most compounds, limiting direct comparisons.
  • The trifluoromethyl group in 1-allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile introduces hydrophobicity and metabolic stability, a feature absent in the title compound.

Biological Activity

1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile (CAS No. 109179-38-6) is a synthetic compound with potential biological activity. Its unique molecular structure, characterized by the presence of dioxo and carbonitrile functional groups, has attracted attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activities associated with this compound based on diverse research findings.

  • Molecular Formula : C13H5NO2
  • Molecular Weight : 207.18 g/mol
  • Structure : The compound features a dioxo group and a carbonitrile group attached to an acenaphthylene backbone, which may influence its reactivity and biological interactions.

Synthesis

The synthesis of 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile involves the reaction of sodium cyanide with 5-bromoacenaphthylene-1,2-dione. This method has been documented in chemical literature and provides a pathway for obtaining the compound in a laboratory setting .

Anticancer Activity

Research indicates that compounds similar to 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile exhibit significant anticancer properties. For example, derivatives of acenaphthylene have been tested against various cancer cell lines, including breast cancer (MDA-MB-231) cells. The studies have shown that certain substitutions on the acenaphthylene structure can enhance cytotoxicity.

CompoundIC50 (μM)Cell LineReference
Compound L21.6MDA-MB-231
Paclitaxel29.3MDA-MB-231

The above table summarizes the inhibitory effects of selected compounds against MDA-MB-231 cells, indicating that modifications to the acenaphthylene structure can lead to varying degrees of anticancer activity.

The mechanism by which these compounds exert their biological effects often involves interactions with cellular targets such as enzymes or receptors involved in cell proliferation and survival pathways. For instance, compounds that inhibit key signaling pathways associated with cancer cell growth have shown promise as potential therapeutic agents .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Dopamine Receptor Interaction : Some derivatives have exhibited high affinity for dopamine receptors (D1 and D2), suggesting potential applications in treating neurological disorders .
  • Antimicrobial Activity : Compounds structurally related to 1,2-Dioxo-1,2-dihydroacenaphthylene-5-carbonitrile have shown activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antimicrobial agents .

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